3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a pyrrolidinone ring
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown antiproliferative activity, suggesting potential interactions with enzymes and proteins involved in cell growth and division .
Cellular Effects
Related compounds have been shown to suppress cell growth and influence cellular processes
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide, which is then reacted with ethylene glycol to introduce the ethoxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents would be chosen to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions would result in various substituted benzamides .
Scientific Research Applications
3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its structural features suggest it could interact with biological targets, making it a potential lead compound for the development of new therapeutics.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group and the benzamide moiety could play crucial roles in binding to the target, while the pyrrolidinone ring might influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound shares the cyano and pyrrolidinone features but lacks the ethoxyethyl and benzamide groups.
3-cyanopyridine derivatives: These compounds also contain a cyano group and are known for their biological activities.
Uniqueness
3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethoxyethyl linker and the benzamide moiety distinguishes it from simpler cyano compounds and may enhance its interactions with biological targets .
Biological Activity
3-Cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H22N4O4
- Molar Mass : 342.39 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.
The compound is believed to modulate the activity of certain enzymes and receptors, which can lead to therapeutic effects. It may act as an inhibitor of specific pathways involved in disease processes, particularly in cancer therapy and inflammatory conditions.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy against various cell lines. For instance:
- Anticancer Activity : In vitro tests revealed that the compound inhibits proliferation in several cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary tests show that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating its potential as a therapeutic agent against these pathogens.
Properties
IUPAC Name |
3-cyano-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-11-12-2-1-3-13(10-12)16(22)18-6-8-23-9-7-19-14(20)4-5-15(19)21/h1-3,10H,4-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTMIOQDEBXVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.